molecular formula C9H13NO B1304174 1-(2-Methoxyphenyl)ethanamine CAS No. 40023-74-3

1-(2-Methoxyphenyl)ethanamine

Cat. No.: B1304174
CAS No.: 40023-74-3
M. Wt: 151.21 g/mol
InChI Key: VENQOHAPVLVQKV-UHFFFAOYSA-N
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Description

Foundational Significance in Organic Synthesis and Stereochemistry

In the realm of organic synthesis, 1-(2-Methoxyphenyl)ethanamine is a valuable precursor and intermediate. Its amine group readily participates in a variety of chemical transformations, including N-alkylation, acylation, and nucleophilic substitution reactions. smolecule.comsmolecule.com These reactions allow for the construction of more complex molecular architectures. The presence of the methoxy (B1213986) group on the phenyl ring influences the compound's reactivity and solubility, making it a useful component in multi-step synthetic pathways. smolecule.com

A key aspect of its significance lies in stereochemistry. The carbon atom attached to the amine group is a chiral center, meaning this compound can exist as a pair of non-superimposable mirror images, or enantiomers. This chirality is of paramount importance in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. Chiral amines like this compound are employed as chiral auxiliaries, which temporarily attach to a non-chiral substrate to guide a reaction toward the formation of one specific stereoisomer. fishersci.at They can also serve as resolving agents to separate racemic mixtures (equal mixtures of both enantiomers) into their individual, optically pure components. fishersci.at

Isomeric Forms and Enantiomeric Purity in Research Contexts

The two enantiomers of this compound are designated as (R)-1-(2-Methoxyphenyl)ethanamine and (S)-1-(2-Methoxyphenyl)ethanamine. chemspider.com The biological activity of chiral molecules can differ significantly between their enantiomeric forms. Therefore, the ability to obtain these isomers in high enantiomeric purity is crucial for their application in fields like medicinal chemistry. researchgate.net

Several methods are employed to obtain enantiomerically pure forms of this amine. Chiral resolution, a classical technique, involves the formation of diastereomeric salts with a chiral resolving agent, such as mandelic acid. researchgate.net These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. More modern approaches include asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer. orgsyn.org For example, the asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)imines is a powerful method for preparing enantiomerically enriched amines. orgsyn.org The enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a critical parameter, with high ee values (e.g., >98%) being desirable for many applications. fishersci.at

Interdisciplinary Research Landscape and Scope

The utility of this compound and its derivatives extends far beyond traditional organic synthesis, touching upon a wide array of interdisciplinary research areas.

In medicinal chemistry , this compound serves as a key building block for the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds being investigated for their potential effects on the central nervous system, including interactions with dopamine (B1211576) and serotonin (B10506) pathways. smolecule.comsmolecule.com For instance, derivatives of similar phenylalkylamines have been studied for their potential in treating conditions like depression and ADHD. smolecule.com The (S)-enantiomer of the related compound 1-(3-methoxyphenyl)ethylamine is a crucial intermediate in the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases. researchgate.netorgsyn.org

In materials science , the unique properties of molecules incorporating the this compound scaffold are being explored for the development of new materials with specific functional characteristics. smolecule.com Chiral ligands derived from this amine, such as chiral phosphine (B1218219) ligands, are used in enantioselective catalysis to produce high yields and high enantioselectivities in various chemical transformations.

The compound also finds application in agrochemical research , where specific chiral characteristics can lead to more effective and selective pesticides or herbicides. Furthermore, its derivatives are utilized in catalysis , where they can act as catalysts themselves or as ligands for metal catalysts, enhancing the efficiency and selectivity of chemical reactions. arabjchem.org The interdisciplinary nature of research involving this compound underscores its fundamental importance as a versatile chemical tool. purdue.edu

Chemical Compound Information

Compound Name
(11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d:1',2'-f] smolecule.comsmolecule.comabcr.comdioxaphosphepin-4-amine
(R)-1-(2-Methoxyphenyl)ethanamine
(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine
(S)-1-(2-Methoxyphenyl)ethanamine
(S)-1-(3-methoxyphenyl)ethylamine
(S)-Bis((S)-1-(2-methoxyphenyl)ethyl)amine hydrochloride
This compound
1-(3-methoxyphenyl)ethylamine
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Mandelic Acid
Rivastigmine

Chemical Properties of this compound Isomers

Property(R)-1-(2-Methoxyphenyl)ethanamine(S)-1-(2-Methoxyphenyl)ethanamineRacemic this compound
Molecular Formula C9H13NO smolecule.comC9H13NO fishersci.atC9H13NO chemspider.com
Molecular Weight 151.21 g/mol bldpharm.com151.21 g/mol sigmaaldrich.com151.21 g/mol sigmaaldrich.com
CAS Number 68285-23-4 smolecule.com68285-24-5 fishersci.atabcr.com40023-74-3 sigmaaldrich.com
IUPAC Name (1R)-1-(2-methoxyphenyl)ethanamine cymitquimica.com(1S)-1-(2-methoxyphenyl)ethanamine fishersci.atThis compound chemspider.com
Boiling Point Not available118°C (17 mmHg) fishersci.atNot available
Enantiomeric Purity (ee) Not specified in general sources≥98% fishersci.atNot applicable
Physical Form Not specifiedLiquid sigmaaldrich.comLiquid sigmaaldrich.com
Solubility in Water Not specified22 g/L fishersci.atNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENQOHAPVLVQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383190
Record name 1-(2-Methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-74-3
Record name 1-(2-Methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyphenyl)ethan-1-amine
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Synthetic Methodologies and Mechanistic Investigations

Catalytic Reduction Approaches for 1-(2-Methoxyphenyl)ethanamine Synthesis

Catalytic reduction methods offer a direct and atom-economical approach to the synthesis of this compound, primarily through the transformation of the corresponding ketone, 2'-methoxyacetophenone. These methods can be broadly categorized into the reduction of ketone precursors to chiral amines and asymmetric hydrogenation strategies.

Reduction of Ketone Precursors to Chiral Amines

The direct reductive amination of ketones is a powerful method for the synthesis of primary amines. This one-pot reaction typically involves the reaction of a ketone with an ammonia source in the presence of a reducing agent and a catalyst. For the synthesis of this compound, 2'-methoxyacetophenone serves as the ketone precursor.

A notable advancement in this area is the direct asymmetric reductive amination (DARA) of ketones. Research has demonstrated the use of ruthenium catalysts for this transformation. For instance, a variety of ketone substrates have been successfully converted to their corresponding chiral primary amines with excellent enantioselectivity using a Ru(OAc)₂{(S)-binap} catalyst. nih.gov This reaction proceeds under a hydrogen atmosphere with an ammonium salt, such as ammonium trifluoroacetate, serving as the amine source. nih.gov While this specific study focused on other ketones, the methodology is highly applicable to 2'-methoxyacetophenone.

Table 1: Representative Results for Direct Asymmetric Reductive Amination of Ketones

Ketone Substrate Catalyst Amine Source Enantiomeric Excess (ee) Reference
2-Acetyl-6-methylpyridine Ru(OAc)₂{(S)-binap} Ammonium trifluoroacetate >99.9% nih.gov
β-Keto ester Ru(OAc)₂{(S)-binap} Ammonium trifluoroacetate 98.6% nih.gov

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a widely employed technique for the synthesis of chiral compounds. In the context of this compound synthesis, this can be achieved through the hydrogenation of an imine intermediate formed in situ from 2'-methoxyacetophenone and an amine source.

Transition metal complexes, particularly those of iridium and ruthenium, are effective catalysts for the asymmetric hydrogenation of imines. magnascientiapub.com For instance, iridium-(Cp*) complexes in combination with a chiral hydrogen-bond donor have been shown to catalyze the asymmetric hydrogenation of N-aryl imines with high enantioselectivity. Another approach involves the use of chiral phosphine (B1218219) ligands with iridium catalysts in the presence of an acid and a reducing additive, followed by exposure to hydrogen. nih.gov

The general mechanism for these reactions involves the coordination of the imine to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen to the C=N double bond. The choice of ligand and reaction conditions is crucial for achieving high enantioselectivity.

Multistep Synthetic Routes to Access this compound

Multistep synthetic pathways provide alternative routes to this compound, often starting from more readily available precursors such as aldehydes, alcohols, or other phenethylamine (B48288) derivatives.

Amine Formation via Aldehyde and Alcohol Intermediates

A viable multistep synthesis can commence from 2-methoxybenzaldehyde. One established method involves the Henry reaction, where the aldehyde is condensed with a nitroalkane, such as nitroethane, in the presence of a base to form a nitroalkene. A high-yielding method for the synthesis of nitrostyrenes from aromatic aldehydes using methylamine as a catalyst has been reported, achieving a 94% yield for 1-(2-methoxyphenyl)-2-nitroethene from 2-methoxybenzaldehyde. researchgate.net The subsequent reduction of the nitro group and the double bond of the nitrostyrene can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the target phenethylamine.

Alternatively, 2-methoxyphenylethanol can serve as a precursor. The conversion of an alcohol to an amine can be achieved through several methods, including the Mitsunobu reaction. This reaction allows for the substitution of a hydroxyl group with a nitrogen nucleophile, such as phthalimide or an azide, under mild conditions. ujmm.org.ua Subsequent hydrolysis or reduction of the intermediate would then yield the desired amine.

Synthesis from Phenethylamine Derivatives

Another synthetic approach involves the modification of existing phenethylamine structures. For instance, 2-(2-methoxyphenyl)ethanamine can potentially be converted to this compound through α-methylation. While direct α-methylation of phenethylamines can be challenging, analogous reactions in other heterocyclic systems provide a conceptual basis for this transformation. For example, the α-methylation of pyridines has been achieved using a continuous flow setup with a Raney® nickel catalyst and a primary alcohol as the methyl source. mdpi.com This method proceeds with a high degree of selectivity. mdpi.com

Another strategy could involve N-alkylation of 2-(2-methoxyphenyl)ethanamine followed by a rearrangement or a multi-step sequence to introduce the α-methyl group. The regioselectivity of N- versus C-alkylation is a critical consideration in such approaches.

Advanced Biocatalytic Synthesis of Chiral Enantiomers

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure chiral amines, offering high selectivity under mild reaction conditions. Transaminases and lipases are two key enzyme classes utilized for this purpose.

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This process can be used for the asymmetric synthesis of chiral amines from prochiral ketones. For the synthesis of the (R) or (S) enantiomer of this compound, 2'-methoxyacetophenone would be the substrate, and a suitable amine donor, such as isopropylamine or L-alanine, would be used.

The success of these reactions often depends on the substrate specificity of the transaminase. While wild-type enzymes may have limited activity towards bulky ketones, protein engineering and rational design have been employed to develop transaminase variants with improved catalytic efficiency and stereoselectivity for a broader range of substrates. For example, a rationally designed variant of the Vibrio fluvialis amine transaminase showed a greater than 1716-fold improvement in reaction rate for a bulky ketone, producing the corresponding (S)-amine with an enantiomeric excess (ee) of over 99%.

Table 2: Examples of Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

Ketone Substrate Enzyme Amine Donor Product Enantiomer Enantiomeric Excess (ee) Reference
2-Acetylbiphenyl Engineered V. fluvialis TAm Isopropylamine (S)-1-(1,1′-biphenyl-2-yl)ethanamine >99%
3-Methoxyacetophenone Ruegeria pomeroyi Transaminase Isopropylamine (S)-1-(3-methoxyphenyl)ethylamine High

Another biocatalytic strategy is the kinetic resolution of a racemic mixture of this compound. This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted and thus enriched. Lipases, such as those from Pseudomonas cepacia (PSL-C), are known to catalyze the kinetic resolution of racemic alcohols and amines with good conversion and enantioselectivity. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired acylated enantiomer.

Amine Transaminase-Catalyzed Enantioselective Transformations

Amine transaminases (ATAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. researchgate.netfrontiersin.org These pyridoxal 5'-phosphate (PLP)-dependent enzymes facilitate the transfer of an amino group from a donor molecule to a ketone acceptor, creating a new chiral center with high enantioselectivity. frontiersin.org The reaction mechanism proceeds via a ping-pong bi-bi pathway, involving two half-reactions. almacgroup.com

In the context of this compound synthesis, an (S)- or (R)-selective transaminase can be employed to convert 2-methoxyacetophenone (B1211565) into the desired enantiomerically enriched amine. The stereochemical outcome is dictated by the specific enzyme used. The process can be conducted as an asymmetric synthesis, where the ketone is converted to a single amine enantiomer, or as a kinetic resolution of a racemic mixture of the amine. researchgate.netmdpi.com In a kinetic resolution, one enantiomer of the racemic amine is selectively converted back to the ketone, leaving the other enantiomer in high enantiomeric excess. rsc.org

A significant challenge in transaminase-catalyzed reactions is the often unfavorable reaction equilibrium. researchgate.net To drive the reaction towards the amine product, various strategies are employed. One common approach is the use of a large excess of the amine donor, such as isopropylamine, which upon deamination, forms acetone. mdpi.com The removal of the acetone co-product, for instance by applying a light vacuum, can also effectively shift the equilibrium. researchgate.net

The choice of solvent and reaction conditions is crucial for optimal enzyme performance. While aqueous buffers are the natural medium for enzymes, co-solvents like dimethylsulfoxide (DMSO) can be used to improve the solubility of hydrophobic substrates like 2-methoxyacetophenone. nih.gov Optimization of parameters such as pH, temperature, enzyme loading, and substrate loading is essential to maximize conversion and yield. nih.gov For example, a study on a similar compound, (1R)-(3-methylphenyl)ethan-1-amine, demonstrated that optimizing these variables led to conversions exceeding 99%. nih.gov

The effectiveness of this biocatalytic approach is highlighted by the high enantiomeric excess (e.e.) values typically achieved, often exceeding 99%. rsc.org Protein engineering and rational design of transaminases are continually expanding their substrate scope and enhancing their stability and activity for industrial applications. frontiersin.orgalmacgroup.com

Integrated Reactor-Crystallizer Systems for Continuous Biocatalysis

To overcome equilibrium limitations and enhance process efficiency in transaminase-catalyzed reactions, integrated reactor-crystallizer systems have been developed for continuous production. mdpi.com This approach is particularly advantageous as it combines synthesis and purification into a single, intensified process, which can lead to higher productivity and simplified downstream processing. mdpi.comrsc.org

A conceptual model for the continuous synthesis of this compound can be based on a system developed for the structurally similar (S)-1-(3-methoxyphenyl)ethylamine. mdpi.com Such a system typically consists of three main vessels: a membrane reactor, a saturator, and a crystallizer. mdpi.com

Membrane Reactor: This vessel contains the amine transaminase, which is retained by a membrane (e.g., polyvinylidene fluoride). The enzymatic conversion of 2-methoxyacetophenone to this compound occurs here. The membrane allows the product and other soluble components to pass through while keeping the enzyme catalyst within the reactor for continuous operation. mdpi.com

Saturator: This vessel continuously supplies the amine donor (e.g., isopropylamine) and a precipitating agent. The precipitating agent is a carboxylic acid chosen to form a low-solubility salt with the product amine but not with the donor amine. mdpi.comresearchgate.net

Crystallizer: The product amine, having passed through the membrane from the reactor, enters the crystallizer. Here, it reacts with the precipitating agent to form a salt which, due to its low solubility, crystallizes out of the solution. This in-situ product crystallization (ISPC) effectively removes the product from the reaction equilibrium, driving the conversion to completion. mdpi.comnih.gov

This integrated setup allows for a continuous loop where the reaction mixture circulates between the vessels, enabling stoichiometric conversion even when the reaction equilibrium is unfavorable. mdpi.com The spatial separation of the biocatalyst, saturator, and crystallizer permits independent control and optimization of each unit operation. mdpi.com A study on a similar process demonstrated stable operation for over 30 hours with a constant productivity. mdpi.com The final product amine can be recovered from the crystallized salt by dissolution in a basic solution and extraction into an organic solvent. mdpi.com

ComponentFunctionKey Feature
Membrane Reactor Houses the amine transaminase for the conversion of 2-methoxyacetophenone.Enzyme retention via a membrane allows for continuous catalyst use. mdpi.com
Saturator Provides a continuous supply of the amine donor and the precipitating agent.Maintains a constant concentration of reactants for the crystallization step. mdpi.com
Crystallizer Facilitates the precipitation of the product amine as a salt.In-situ product removal shifts the reaction equilibrium towards the product side. mdpi.comresearchgate.net

Stereocontrolled Synthesis Through Chiral Auxiliary Approaches

Chemical methods for the synthesis of enantiopure amines often rely on the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. These strategies involve the temporary attachment of a chiral molecule to the substrate, which then guides the formation of a new stereocenter in a diastereoselective manner.

Utilization of Chiral Imines in Diastereoselective Reactions

The formation of a chiral imine from a prochiral ketone like 2-methoxyacetophenone and a chiral amine auxiliary is a common strategy to introduce stereocontrol. The subsequent diastereoselective addition of a nucleophile to the C=N bond, followed by the removal of the chiral auxiliary, yields the enantiomerically enriched target amine.

The effectiveness of this approach is dependent on the ability of the chiral auxiliary to create a facial bias, directing the incoming nucleophile to one side of the imine. This has been demonstrated in various contexts, such as the synthesis of β-aminosulfones and 1,2-diamines where reactions proceed with high diastereoselectivity. ucl.ac.uknih.gov For instance, pseudoephenamine has been identified as a practical chiral auxiliary that provides high diastereoselectivities in alkylation reactions of derived amides. harvard.edu

In a potential synthesis of this compound, 2-methoxyacetophenone could be condensed with a chiral amine (e.g., a derivative of phenylglycinol or pseudoephedrine) to form a chiral imine. Subsequent reduction of this imine with a hydride source (e.g., NaBH₄ or H₂ over a catalyst) would lead to a diastereomeric mixture of the secondary amine. The stereoselectivity of the reduction is influenced by the steric environment created by the chiral auxiliary. After separation of the diastereomers, the chiral auxiliary can be cleaved to release the desired enantiopure this compound.

Spiroborate Catalyzed Reductions for Enantiopure Amines

An alternative and highly effective method for the asymmetric synthesis of primary amines is the enantioselective reduction of ketoximes or their derivatives, catalyzed by chiral catalysts. Spiroborate esters, derived from chiral amino alcohols, have proven to be excellent catalysts for the borane-mediated reduction of O-alkyloximes. nih.govacs.org

This methodology involves the conversion of 2-methoxyacetophenone to its O-benzyl oxime ether. The reduction of this prochiral substrate is then carried out using a borane source, such as borane-dimethyl sulfide complex, in the presence of a catalytic amount of a chiral spiroborate ester. nih.gov A notable catalyst is the spiroborate ester derived from (S)-diphenyl valinol and ethylene glycol. nih.gov

The geometry of the oxime ether (E or Z isomer) can influence the stereochemical outcome of the reduction. For example, the reduction of pure (Z)-ethanone oxime ethers using this catalytic system has been shown to produce primary (R)-arylethylamines in up to 99% enantiomeric excess (ee). nih.govacs.org This high level of stereocontrol makes it a powerful tool for accessing enantiopure amines. nih.gov

The reaction proceeds with high chemical yields and excellent enantioselectivities, often requiring only a small amount of the catalyst (e.g., 10-15 mol%). nih.govresearchgate.net This approach offers an efficient route to enantiopure this compound, avoiding the need for stoichiometric chiral reagents.

MethodDescriptionKey Advantage
Chiral Imines Diastereoselective addition of nucleophiles to imines derived from a prochiral ketone and a chiral amine auxiliary. ucl.ac.ukharvard.eduEstablishes stereocontrol through a temporary covalent bond with a chiral director.
Spiroborate Catalysis Enantioselective reduction of O-benzyl oxime ethers using a borane source and a chiral spiroborate ester catalyst. nih.govacs.orgAchieves high enantioselectivity (up to 99% ee) with catalytic amounts of the chiral inducer. nih.gov

Process Optimization and Efficiency in this compound Production

The transition from a laboratory-scale synthesis to a commercially viable industrial process necessitates rigorous optimization to enhance efficiency, reduce costs, and ensure safety and sustainability. google.comnih.gov For the production of this compound, this involves refining both biocatalytic and chemical synthesis routes.

In biocatalytic processes using amine transaminases, optimization focuses on several key parameters. As demonstrated in the synthesis of analogous chiral amines, variables such as enzyme and substrate loading, temperature, pH, and the choice of co-solvent significantly impact reaction conversion and product yield. nih.gov For instance, a systematic approach like a Box-Behnken design can be used for numerical optimization to identify the ideal combination of these factors. nih.gov Furthermore, strategies to overcome equilibrium limitations, such as the in-situ removal of co-products through crystallization or the use of engineered enzymes with improved stability and activity, are crucial for process efficiency. mdpi.comacs.org Immobilizing the enzyme on a solid support can also offer significant advantages, including enhanced stability, the ability to operate in organic solvents, and simplified separation of the product from the catalyst, which can be reused. acs.org

For chemical syntheses, such as those employing chiral auxiliaries or catalysts, process optimization aims to maximize yield and stereoselectivity while minimizing waste and the use of hazardous reagents. google.com The development of continuous flow processes offers a sustainable and safer alternative to traditional batch manufacturing. nih.govwhiterose.ac.uk Flow chemistry allows for better control over reaction parameters like temperature and pressure, leading to higher yields and purity. nih.gov Telescoping multiple reaction steps into a continuous sequence can further reduce waste by eliminating intermediate work-up and purification steps. nih.govwhiterose.ac.uk The optimization of such multistep flow processes can be accelerated through automated systems that employ algorithms, like Bayesian optimization, to efficiently explore the reaction parameter space. nih.gov This approach minimizes the number of experiments required to identify optimal conditions, leading to significant reductions in process mass intensity. whiterose.ac.uk

Ultimately, an efficient process for this compound production would ideally avoid the use of expensive chiral catalysts, hazardous chemicals, and chromatographic purification, making it both economical and scalable. google.com

Chemical Reactivity and Derivatization Research

Elucidation of Amine Functional Group Reactivity

The reactivity of the amine group in 1-(2-Methoxyphenyl)ethanamine is characterized by its nucleophilicity, its susceptibility to oxidation, and its ability to form salts, all of which influence its behavior in chemical reactions.

The primary amine group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it an effective nucleophile. This characteristic allows it to participate in nucleophilic substitution reactions, where it attacks electron-deficient centers, displacing a leaving group. A common example of this reactivity is the alkylation of the amine.

In a typical SN2 reaction, the amine attacks an alkyl halide, such as 1-bromoethane. The nitrogen's lone pair forms a new carbon-nitrogen bond, while the carbon-bromine bond is cleaved, displacing the bromide ion. This initial reaction forms a secondary ammonium salt. If excess ammonia or another base is present, it can deprotonate the ammonium ion to yield the free secondary amine. chemguide.co.ukchemguide.co.uk The primary amine itself can act as a nucleophile, and the resulting secondary amine is also nucleophilic, which can lead to further alkylation to form tertiary amines and even quaternary ammonium salts. chemguide.co.uk

This nucleophilic nature is fundamental to its use in synthesizing more complex molecules. For instance, its reaction with electrophilic partners is a key step in the creation of various derivatives. nih.govmdpi.com

Reactant TypeProduct TypeReaction Description
Alkyl Halide (e.g., R-X)Secondary Amine/Ammonium SaltThe amine acts as a nucleophile, displacing the halide to form a C-N bond.
Acyl Chloride (e.g., R-COCl)AmideNucleophilic acyl substitution where the amine attacks the carbonyl carbon, leading to the formation of an amide linkage.
Aldehyde/KetoneImine (Schiff Base)Nucleophilic addition to the carbonyl group, followed by dehydration.
Table 1: Examples of Nucleophilic Reactions involving this compound.

The amine functional group can undergo oxidative transformations. A key reaction pathway for primary amines, particularly in the context of reactions with carbonyl compounds, involves the formation of an iminium ion intermediate. libretexts.orglibretexts.org When this compound reacts with an aldehyde or a ketone, the initial nucleophilic addition forms a carbinolamine intermediate. libretexts.orglibretexts.org

Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The subsequent elimination of water results in the formation of a resonance-stabilized iminium ion (R₂C=N⁺HR'). This cation is a key intermediate in the formation of imines (also known as Schiff bases). libretexts.orglibretexts.org Deprotonation of the iminium ion by a base, such as another amine molecule or the solvent, yields the final, neutral imine product. libretexts.orgmasterorganicchemistry.com

The entire process is reversible and the rate of reaction is often pH-dependent, with optimal rates typically found in weakly acidic conditions (pH 4-5). libretexts.org

Mechanism of Imine Formation:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination: The protonated hydroxyl group leaves as a molecule of water, forming an iminium ion.

Deprotonation: The iminium ion is deprotonated to yield the final imine. libretexts.org

As a primary amine, this compound is basic and readily reacts with acids to form ammonium salts. This salt formation has a significant impact on its chemical reactivity. When the amine is protonated to form the corresponding ammonium ion (e.g., [C₉H₁₃NO]H⁺), the lone pair of electrons on the nitrogen atom is no longer available for donation.

This effectively quenches the nucleophilicity of the amine. Consequently, in acidic conditions, its ability to participate in nucleophilic substitution or addition reactions is greatly diminished. This property can be strategically employed in synthesis to protect the amine group while other parts of the molecule undergo reaction. The salt can then be neutralized with a base to regenerate the free amine, restoring its nucleophilic character.

Furthermore, salt formation is a common strategy for the resolution of racemic mixtures of chiral amines. By reacting the racemic amine with a chiral acid, a pair of diastereomeric salts is formed. These salts often have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. google.com

Participation in Multicomponent Reaction (MCR) Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency. This compound, particularly its chiral enantiomers, serves as a valuable component in such reactions.

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. illinois.edu When a chiral amine, such as (S)-1-(2-Methoxyphenyl)ethanamine or a structural isomer like (S)-1-(4-methoxyphenyl)ethylamine, is used as a reactant, it can act as a chiral auxiliary, influencing the stereochemical outcome of the reaction. illinois.eduresearchgate.net

The first step of the Ugi reaction mechanism involves the condensation of the amine and the aldehyde to form an imine (or iminium ion). illinois.edu The stereocenter of the chiral amine directs the facial selectivity of the subsequent nucleophilic attack by the isocyanide and the carboxylic acid anion. This can lead to the preferential formation of one diastereomer of the product over the other. Research on Ugi reactions has shown that the choice of solvent can also play a significant role in the diastereoselectivity, alongside the inherent stereochemistry of the amine component. researchgate.net For example, studies using the related (S)-p-methoxyphenylethylamine have explored how solvents like methanol versus dichloromethane can alter the diastereomeric ratio of the final peptide-like product. researchgate.net

ComponentRole in Ugi Reaction
This compoundAmine Component / Chiral Auxiliary
AldehydeCarbonyl Component
Carboxylic AcidAcid Component
IsocyanideIsocyanide Component
Table 2: Components of the Ugi Four-Component Reaction.

Derivatization Strategies for Enhanced Characterization and Application

Derivatization of this compound is a common strategy to create new molecules with modified properties for improved analytical characterization or for specific applications, such as in medicinal chemistry. For example, acyl derivatives of structurally similar dimethoxyphenylethylamines have been synthesized and evaluated for potential anti-ulcer activities. nih.gov

Another derivatization approach involves reacting the amine with reagents to form heterocyclic structures. Thiazoles, for instance, have been prepared from the related (R)-(+)-1-(4-Methoxyphenyl)ethylamine. chemicalbook.com Furthermore, chiral derivatizing agents are used to determine the enantiomeric composition of amino acids, where a chiral amine is incorporated into a reagent that reacts with the amino acid to form diastereomers that can be separated and quantified using techniques like HPLC. escholarship.org These strategies highlight the versatility of this compound as a scaffold for generating diverse chemical entities.

Compound Index

Compound NameMolecular FormulaContext
This compoundC₉H₁₃NOPrimary subject of the article.
1-BromoethaneC₂H₅BrExample of an alkylating agent in nucleophilic substitution.
Imine (Schiff Base)R₂C=NR'Product of reaction between an amine and an aldehyde/ketone.
Iminium Ion[R₂C=NR'R'']⁺Key intermediate in imine formation.
(S)-1-(4-methoxyphenyl)ethylamineC₉H₁₃NOStructural isomer used as a chiral auxiliary in Ugi reactions.
α-Acylamino AmideGeneral ProductTypical product of the Ugi reaction.
ThiazoleC₃H₃NSExample of a heterocyclic derivative.
Table 3: List of chemical compounds mentioned in the article.

Acylation and Silylation for Chromatographic Analysis

For analytical purposes, particularly in gas chromatography, the primary amine group of this compound makes the molecule relatively polar. This polarity can lead to poor peak shape and potential thermal degradation in the hot GC injection port. To overcome these issues, acylation and silylation are widely used derivatization techniques. weber.hunih.gov

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom, such as one from the amine group. researchgate.net For phenethylamines, fluorinated anhydrides are frequently used as acylating agents. jfda-online.com Trifluoroacetic anhydride (TFAA), for instance, reacts with the primary amine of this compound to form a stable and more volatile N-trifluoroacetyl derivative. sigmaaldrich.com This process not only reduces the polarity of the molecule but also enhances its detectability with certain detectors, such as the electron capture detector (ECD). sigmaaldrich.com The reaction is typically rapid and can be catalyzed by a base to neutralize the acidic byproduct. sigmaaldrich.com

Silylation is another prevalent derivatization method where an active hydrogen is substituted with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group. researchgate.netrestek.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing primary amines. nih.gov The reaction with this compound would yield its N-trimethylsilyl derivative. Silyl derivatives are characterized by increased thermal stability, reduced polarity, and enhanced volatility, which leads to improved separation and detection during GC analysis. nih.govrestek.com

The following table summarizes common derivatization reagents and their typical application in the analysis of primary amines like this compound.

Derivatization TypeReagentAbbreviationDerivative FormedPurpose in GC Analysis
AcylationTrifluoroacetic anhydrideTFAAN-trifluoroacetylIncreases volatility and stability; enhances ECD response. sigmaaldrich.com
SilylationN,O-bis(trimethylsilyl)trifluoroacetamideBSTFAN-trimethylsilylIncreases volatility and thermal stability; improves peak shape. restek.comnih.gov

Formation of Analytically Diagnostic Derivatives

In mass spectrometry, the way a molecule breaks apart upon ionization—its fragmentation pattern—serves as a chemical fingerprint for identification. The formation of derivatives can be strategically used to alter this fragmentation pattern, producing ions that are diagnostic for the original compound's structure. weber.hu

For phenethylamines, a characteristic fragmentation pathway upon electron ionization is the cleavage of the bond between the alpha (α) and beta (β) carbons of the ethylamine side chain. mdpi.com This α-cleavage results in the formation of a stable iminium ion. For the underivatized this compound, this would produce a prominent ion at a mass-to-charge ratio (m/z) of 44 (CH3-CH=NH2+).

When this compound is derivatized, for example, through acylation with TFAA, the resulting N-trifluoroacetyl derivative has a higher molecular weight and a different fragmentation pattern. researchgate.net The α-cleavage still occurs, but the added trifluoroacetyl group results in a diagnostic iminium ion with a significantly higher mass (m/z 140). researchgate.net The presence and mass of this fragment are highly indicative of a primary amine that has been trifluoroacetylated, aiding in the unequivocal identification of the original substance. researchgate.netnih.gov This method is particularly useful for differentiating between isomers, as positional isomers can sometimes yield different fragmentation patterns or abundances after derivatization. nih.gov

The table below illustrates the change in molecular weight and the key diagnostic fragment ion resulting from the N-trifluoroacetylation of this compound.

CompoundDerivativeMolecular Weight (g/mol)Key Diagnostic Fragment Ion (m/z)Fragmentation Pathway
This compoundNone (Underivatized)151.2144α-cleavage of the ethylamine side chain. mdpi.com
This compoundN-trifluoroacetyl247.20140α-cleavage of the N-trifluoroacetylated side chain. researchgate.net

Applications As a Chiral Reagent in Organic Synthesis

Role as a Chiral Resolving Agent for Racemic Mixtures

One of the classical and most important applications of chiral amines like 1-(2-Methoxyphenyl)ethanamine is in the resolution of racemic mixtures, particularly racemic carboxylic acids. This process, known as diastereomeric salt resolution, relies on the reaction of the racemic acid with a single enantiomer of the chiral amine. This acid-base reaction forms a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities. This difference allows for their separation by fractional crystallization. Once a single diastereomeric salt is isolated in pure form, the chiral amine can be removed by treatment with a base, thereby liberating the enantiomerically pure carboxylic acid. Chiral amines are valuable substances for resolving racemic mixtures of acids. sigmaaldrich.com

This technique is particularly relevant in the pharmaceutical industry for the separation of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." For many of these drugs, one enantiomer exhibits the desired therapeutic activity while the other is less active or may cause unwanted side effects. The resolution of racemic ibuprofen, for example, can be achieved through diastereomeric salt formation with a chiral amine. advanceseng.com While specific data for this compound is not detailed in the provided results, the principle is broadly applied to this class of compounds.

Table 1: Examples of Chiral Resolving Agents for Racemic Acids (General examples illustrating the principle, as specific data for the target compound was not found)

Racemic Acid Chiral Resolving Amine Outcome
Ibuprofen (S)-(-)-α-methylbenzylamine Separation of (S)-Ibuprofen
Mandelic Acid (S)-phenylglycinol Separation of enantiomers
3-Aminopyrrolidine (S)-2-methoxy-2-phenylacetic acid Isolation of (R)-3-aminopyrrolidine

This table illustrates the general strategy of diastereomeric salt resolution. Specific efficiency and yield data depend heavily on the specific acid-base pairing and crystallization conditions. advanceseng.comresearchgate.net

Employment as a Chiral Building Block in Complex Molecule Construction

Beyond its use in separations, this compound can serve as a chiral building block, or "synthon." In this approach, the amine's inherent chirality is directly incorporated into the carbon skeleton of a larger, more complex target molecule. This strategy is efficient as the stereocenter is established early in the synthetic sequence.

Chiral amines are frequently used as essential components in the synthesis of drugs and drug candidates. sigmaaldrich.com They can be used to synthesize chiral ligands for metal-based catalysts used in asymmetric synthesis. enamine.netresearchgate.net For example, chiral vicinal diamines, which can be synthesized from chiral amines, are highly effective ligands for transition-metal-catalyzed asymmetric reactions used in the production of active pharmaceutical ingredients and natural products. strem.com The synthesis of new aminoalcohols, which also function as ligands or auxiliaries, can be developed starting from the chiral pool. enamine.net

Function as a Chiral Auxiliary for Asymmetric Induction

Perhaps the most sophisticated application of this compound is its role as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse.

Chiral auxiliaries are widely used to control the diastereoselectivity of nucleophilic additions to carbonyl groups or imines. When this compound is converted into an imine (a compound with a carbon-nitrogen double bond), its chiral center can direct the facial attack of an organometallic reagent (e.g., a Grignard or organolithium reagent).

This stereochemical control is typically achieved through steric hindrance, where the auxiliary blocks one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face. Alternatively, the methoxy (B1213986) group on the phenyl ring could potentially chelate with the metal cation of the organometallic reagent, creating a rigid, cyclic transition state that dictates the stereochemical outcome. The addition of organometallic reagents to chiral N-sulfinyl imines is a well-established method for preparing enantiomerically enriched amines with high diastereoselectivity. yale.edu

A key application of chiral auxiliaries is the synthesis of new chiral compounds, including other chiral amines. In a typical sequence, this compound is first used to form an imine with a non-chiral aldehyde or ketone. This new imine, now containing the chiral information from the original amine, can undergo a variety of transformations.

For instance, the addition of a nucleophile to the imine's carbon atom creates a new stereocenter. The stereochemistry of this new center is controlled by the auxiliary. Subsequent removal of the 1-(2-Methoxyphenyl)ethyl group, typically through hydrogenolysis, yields a new, enantiomerically enriched primary or secondary amine. This strategy allows the chirality from one molecule to be effectively transferred to create another. The synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, for example, uses (R)-α-methylphenethylamine as a chiral auxiliary to form an imine, which is then reduced to create the desired chiral amine intermediate. google.com

Table 2: General Methods for Asymmetric Amine Synthesis (Illustrative methods, as specific data for the target compound was not found)

Method Chiral Reagent/Auxiliary Substrate Product
Diastereoselective Reduction (R)-α-methylphenethylamine Imine from p-methoxyphenylacetone (R)-1-(4-methoxyphenyl)-N-(1-phenylethyl)-2-propylamine
Nucleophilic Addition tert-Butanesulfinamide Aldehyde/Ketone Chiral Sulfinamide
Diastereoselective Addition N-sulfinyl imine Organometallic Reagent β-branched Unnatural Amino Acids

This table outlines common strategies where a chiral amine or its derivative is used to synthesize a new chiral amine. yale.edugoogle.com

Pharmacological Research and Biological Activity Spectrum

Investigations into Neurotransmitter System Modulation

Direct research into the modulation of neurotransmitter systems by 1-(2-methoxyphenyl)ethanamine itself is not extensively detailed in available studies. The primary focus of pharmacological research has been on the derivatives of this compound, which have shown significant interactions with key neurotransmitter pathways, particularly the serotonergic system.

While direct evidence of this compound's interaction with dopamine (B1211576) and serotonin (B10506) pathways is scarce, the pharmacological profiles of its derivatives, especially the N-benzylmethoxy (NBOMe) analogs, strongly suggest that the core phenethylamine (B48288) structure is crucial for these interactions. The NBOMe series of compounds, synthesized from phenethylamine precursors, are known to be potent agonists at serotonin receptors. nih.govresearchgate.net For instance, 25I-NBOMe, a derivative, has been shown to increase extracellular levels of both dopamine and serotonin in the rat frontal cortex. nih.gov This modulation of monoaminergic systems is a key characteristic of many psychoactive compounds and highlights the potential for phenethylamine structures to influence these critical neurotransmitter pathways. nih.gov The interaction between the serotonin and dopamine systems is complex and multifaceted, playing a crucial role in regulating various central nervous system functions. nih.gov

The most significant pharmacological activity associated with derivatives of this compound is their potent agonism at the 5-HT2A serotonin receptor. The NBOMe compounds, which are N-(2-methoxybenzyl) derivatives of phenethylamines, are notable for their high affinity and efficacy at this receptor subtype. nih.govresearchgate.net The addition of the N-(2-methoxybenzyl) group to the phenethylamine core structure dramatically increases the affinity for the 5-HT2A receptor. nih.gov For example, 25I-NBOMe is a powerful hallucinogen that acts as a potent partial agonist at the human 5-HT2A receptor. nih.gov The hallucinogenic effects of these compounds are primarily attributed to their action at the 5-HT2A receptor. researchgate.net

Table 1: Receptor Binding Affinities of a Representative NBOMe Derivative (25I-NBOMe)

Receptor Binding Affinity (Ki, nM)
5-HT2A 0.044
5-HT2C 2
Dopamine D3 46
Adrenergic α1A 14

This data is for a derivative and not the parent compound this compound.

Given the profound effects of serotonin and dopamine on mood and cognition, compounds that modulate these systems have significant implications for neurological and psychiatric disorders. The potent 5-HT2A agonism of NBOMe derivatives, synthesized from phenethylamine precursors, places them in a class of compounds with known hallucinogenic and psychoactive effects. Research into classic hallucinogens, which also act on the 5-HT2A receptor, has explored their potential therapeutic applications in treating conditions like depression, anxiety, and addiction. While the derivatives of this compound are primarily known as drugs of abuse, their mechanism of action overlaps with that of compounds being investigated for therapeutic purposes. However, it is crucial to emphasize that these are potent and potentially dangerous substances, and their use is associated with significant health risks. nih.govnih.gov

Role as a Precursor for Psychoactive and Pharmaceutical Compounds

The primary significance of this compound in the scientific and chemical landscape is its role as a key intermediate in the synthesis of a variety of psychoactive substances and approved pharmaceutical drugs.

This compound serves as a foundational structure for the synthesis of the NBOMe class of psychoactive compounds. These substances are N-(2-methoxybenzyl) derivatives of phenethylamines. The synthesis typically involves the reaction of a phenethylamine, such as 2C-I, with 2-methoxybenzaldehyde, followed by a reduction step. researchgate.net The resulting NBOMe compounds are known for their extremely high potency as 5-HT2A receptor agonists. researchgate.net The "NBOMe" designation specifically refers to the N-(2-methoxybenzyl) substitution on the amine of the phenethylamine core. researchgate.net

Table 2: Examples of NBOMe Analogs Synthesized from Phenethylamine Precursors

Compound Name Precursor Phenethylamine
25I-NBOMe 2C-I (2,5-dimethoxy-4-iodophenethylamine)
25C-NBOMe 2C-C (2,5-dimethoxy-4-chlorophenethylamine)

Beyond the realm of psychoactive substances, this compound and its isomers are valuable intermediates in the synthesis of commercially available pharmaceutical drugs.

Rivastigmine: The (S)-enantiomer of the related compound 1-(3-methoxyphenyl)ethanamine (B1352114) is a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. researchgate.netmdpi.com Various synthetic routes have been developed to produce the enantiomerically pure amine required for the synthesis of Rivastigmine. researchgate.netmdpi.com

Ramelteon: Chiral phenylethylamines, including derivatives of this compound, are utilized in the synthesis of Ramelteon, a melatonin (B1676174) receptor agonist used for the treatment of insomnia. researchgate.netgoogle.com These chiral amines can be used as resolving agents or as integral parts of the synthetic pathway to establish the desired stereochemistry of the final drug molecule. researchgate.netgoogle.comjustia.comnih.govacs.org

Mechanistic Studies of Biological Actions

The biological activities of this compound and its analogs are primarily understood through their interactions with specific cellular receptors. Research has focused on elucidating these mechanisms and understanding how the compound's structure relates to its biological function.

Cellular and Receptor-Level Mechanisms of Action

The primary mechanism of action for compounds based on the methoxyphenyl-ethylamine scaffold involves interaction with monoamine receptors, particularly serotonin (5-HT) and adrenergic receptors. Analogs of this compound have demonstrated significant affinity for 5-HT1A and α1-adrenoceptors. researchgate.netacs.org

Studies on structurally related arylpiperazine derivatives show that the 2-methoxyphenyl group is a key pharmacophore for high affinity at the 5-HT1A receptor. researchgate.net For instance, certain constrained analogs of 1-(2-methoxyphenyl)piperazine (B120316) exhibit high affinity for 5-HT1A receptors, with Ki values in the low nanomolar range. researchgate.net These compounds often act as antagonists at postsynaptic 5-HT1A receptors. researchgate.net This suggests that the 2-methoxyphenyl moiety plays a crucial role in orienting the molecule within the receptor's binding pocket.

Furthermore, the ortho-methoxy substitution on the phenyl ring has been identified as a significant factor in increasing affinity for the α1-adrenergic receptor. acs.org While many derivatives show high selectivity for the 5-HT1A receptor, the presence of this group can introduce considerable interaction with α1-adrenoceptors. acs.org The phenoxyethanamine scaffold is common in ligands for various monoaminergic receptors, and substitutions on the aromatic ring are critical for determining selectivity. acs.org Some derivatives have also been investigated for their binding to dopamine D2 receptors, although affinity is often lower compared to serotonin and adrenergic receptors. acs.org

Receptor TargetInteraction TypeKey Structural FeatureObserved Effect
5-HT1A ReceptorBinding/Antagonism1-(2-methoxyphenyl) groupHigh-affinity binding (nanomolar range) researchgate.net
α1-AdrenoceptorBindingortho-methoxy substitutionIncreased binding affinity acs.org
Dopamine D2 ReceptorBindingArylpiperazine analogsGenerally lower affinity than for 5-HT1A or α1 receptors acs.org

Structure-Activity Relationship (SAR) Studies for Analogs

Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the chemical features necessary for potent and selective receptor interaction. These studies systematically modify the parent structure to observe the resulting changes in biological activity.

A key finding from SAR studies is the influence of the substituent's position on the phenyl ring. The presence of a methoxy (B1213986) group at the ortho position (as in this compound) is consistently linked to higher affinity for α1-adrenergic receptors compared to meta or para substitutions. acs.org Research on other aromatic ring-substituted compounds has shown that 2-substituted (ortho) and 3-substituted (meta) compounds are generally more active at certain receptors than their 4-substituted (para) counterparts. mdpi.com

Modifications to other parts of the molecule also significantly impact activity. For example, in related arylpiperazine series, constraining the conformational flexibility of the molecule, such as by incorporating a cyclohexyl ring, can lead to a marked enhancement in 5-HT1A receptor affinity. researchgate.net This highlights the importance of a specific three-dimensional conformation for optimal receptor binding. The nature of the amine group and the length and character of any linker chain are also critical variables in defining the pharmacological profile.

Structural ModificationEffect on Biological ActivityExample/Observation
Position of Methoxy GroupInfluences receptor affinity and selectivity.Ortho-methoxy substitution increases α1-adrenoceptor affinity. acs.org
Conformational RigidityCan enhance receptor binding affinity.Constrained analogs show enhanced 5-HT1A receptor affinity. researchgate.net
Substitution on Phenyl RingGenerally, ortho and meta positions lead to higher activity than para.Observed in related anesthetic analog series. mdpi.com

Translational Potential in Medicinal Chemistry Research

This compound serves as a valuable scaffold and chemical intermediate in medicinal chemistry with significant translational potential. Its core structure, a 2-phenethylamine motif, is present in a wide array of neuropharmacological agents, including endogenous catecholamines and various synthetic drugs. mdpi.com

The compound itself is utilized as a key building block in the synthesis of more complex pharmaceutical agents. Its chiral nature makes it a useful precursor for creating stereospecific drugs.

The primary translational value of the this compound scaffold lies in its utility for designing novel ligands targeting monoaminergic systems. The established affinity of its derivatives for serotonin and adrenergic receptors makes it an attractive starting point for developing new therapeutics for conditions involving these neurotransmitter systems, such as depression, anxiety, and hypertension. mdpi.com By applying the principles learned from SAR studies, medicinal chemists can systematically modify the this compound core to optimize potency, selectivity, and pharmacokinetic properties, aiming to create novel drug candidates with improved efficacy and reduced side effects. acs.orgmdpi.com

Advanced Analytical Methodologies for Research and Forensics

Chromatographic Separation and Identification Techniques

Chromatography is fundamental to the analysis of 1-(2-Methoxyphenyl)ethanamine, enabling its separation from complex mixtures and from its positional isomers. The choice of technique often depends on the sample matrix, the required sensitivity, and whether derivatization is desirable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique in forensic and toxicological laboratories for the identification of phenethylamine (B48288) derivatives. However, the analysis of compounds like this compound can present challenges, as N-benzylphenethylamines can be thermolabile, potentially degrading during GC analysis and leading to identification errors. nih.gov

To overcome these challenges and enhance compound differentiation, several strategies are employed:

Derivatization: Chemical derivatization is a common approach to improve the chromatographic behavior and mass spectral properties of analytes. Acylation, for instance, using reagents like trifluoroacetic anhydride (TFAA), can create derivatives that are more volatile and thermally stable. For certain isomers, differentiation using electron ionization (EI) mass spectra is only feasible if the spectra of both the original compound and its N-trifluoroacetyl derivative are recorded. nih.gov This process results in a single, stable derivative for each positional isomer, allowing for reliable identification. nih.gov

Chromatographic Conditions: The choice of the GC column is critical for separating closely related isomers. While standard non-polar columns like HP-5 may be used, more specialized columns, such as a DB-17MS, can achieve separation under specific isothermal conditions. nih.gov

Retention Indices: The determination of retention indices for both the parent compound and its derivatives serves as an additional, reliable identification criterion in GC-MS analysis, complementing mass spectral data. nih.gov

Table 1: GC-MS Parameters for Isomer Differentiation
ParameterDescriptionPurpose
Derivatization Agent Trifluoroacetic anhydride (TFAA)Increases thermal stability and volatility; creates unique mass spectra.
GC Column Type DB-17MS or similar mid-polarity columnProvides alternative selectivity for resolving critical isomer pairs.
Detection Mode Electron Ionization (EI)Generates reproducible fragmentation patterns for library matching.
Identification Criterion Retention Index & Mass SpectrumProvides two independent data points for confident identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and UPLC-TOF-MS for Complex Sample Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior alternative to GC-MS for many applications involving phenethylamines, offering high sensitivity and selectivity without the need for derivatization. nih.gov This is particularly advantageous for analyzing complex biological samples like urine and blood.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) further enhances analytical capabilities. UPLC provides higher resolution and faster analysis times compared to traditional HPLC, while TOF-MS offers high mass accuracy, enabling the determination of elemental compositions for unknown compounds and metabolites. mdpi.com This is invaluable in forensic investigations and metabolic studies where identifying metabolites in complex matrices is necessary. For instance, UPLC-TOF-MS has been successfully used to identify excreted metabolites of related N-benzylphenethylamine compounds in urine samples.

A typical LC-MS/MS method for analyzing phenethylamines in a complex matrix like urine might involve a "dilute-and-shoot" procedure, which is both rapid and effective. nih.govresearchgate.net

Table 2: Comparison of LC-MS/MS and UPLC-TOF-MS for Analysis
TechniqueKey AdvantagesPrimary Application
LC-MS/MS High sensitivity and selectivity; no derivatization required; robust for quantitative analysis. nih.govTargeted screening and quantification in complex biological fluids (urine, blood). nih.gov
UPLC-TOF-MS High resolution and speed; accurate mass measurement for structural elucidation. mdpi.comMetabolite identification and characterization of unknown compounds in forensic samples.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its derivatives. These techniques provide detailed information about the molecule's functional groups and the connectivity of its atoms.

Infrared Spectroscopy for Isomer Differentiation and Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and can aid in differentiating between isomers. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds. For this compound, characteristic absorption bands would be expected for the amine (N-H), the aromatic ring (C=C and C-H), and the ether (C-O) functional groups.

Key spectral regions for this compound include:

N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region. pressbooks.pub

Aromatic C-H Stretch: Absorption occurs just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Absorption occurs just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch: In-ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. libretexts.org

C-O Stretch (Ether): A strong absorption is expected in the 1000-1300 cm⁻¹ range.

While mass spectrometry focuses on fragmentation, IR spectroscopy provides information about the intact molecule. In forensic science, coupling gas chromatography with IR detection (GC-IRD) can be a powerful method for distinguishing positional isomers that may produce similar mass spectra. ojp.gov The subtle differences in the IR spectra between, for example, 2-methoxy, 3-methoxy, and 4-methoxy positional isomers can provide the basis for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for the complete characterization of this compound and its derivatives, and it is essential for differentiating between closely related isomers.

In a ¹H NMR spectrum of this compound, one would expect to see distinct signals for:

The aromatic protons, with their chemical shifts and splitting patterns indicating the substitution pattern on the benzene ring.

The methoxy (B1213986) (-OCH₃) group protons, typically appearing as a sharp singlet.

The protons on the ethylamine side chain, including the methine (CH) and methyl (CH₃) groups, whose multiplicity would reveal their neighboring protons.

The amine (-NH₂) protons.

NMR spectroscopy is particularly crucial for confirming the structure of synthesized derivatives and for differentiating complex sets of positional isomers, which might be otherwise indistinguishable.

Table 3: Expected ¹H NMR Data Interpretation for this compound
Proton TypeExpected Chemical Shift (ppm)Expected MultiplicityInformation Provided
Aromatic (Ar-H)~6.8 - 7.3MultipletConfirms ortho-substitution on the phenyl ring.
Methine (CH-NH₂)~4.0 - 4.5QuartetIndicates proximity to the methyl group and amine.
Methoxy (O-CH₃)~3.8SingletConfirms the presence of the methoxy group.
Amine (NH₂)VariableSinglet (broad)Identifies the primary amine functional group.
Methyl (CH-CH₃)~1.3 - 1.5DoubletConfirms the ethylamine side chain structure.

Enantiomeric Purity Assessment and Chiral Discrimination

Since this compound possesses a stereocenter, it exists as a pair of enantiomers, (R)- and (S)-1-(2-Methoxyphenyl)ethanamine. In many contexts, particularly in pharmaceutical research, it is essential to separate and quantify these enantiomers. Chiral analysis is also relevant in forensic chemistry to determine the synthetic route of illicit substances. mdpi.com

The primary technique for assessing enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) . phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. phenomenex.com

The process involves:

Column Selection: Choosing an appropriate CSP is crucial. Polysaccharide-based columns (e.g., Chiralpak®) are widely used and effective for separating a broad range of chiral compounds, including amines. researchgate.net

Method Development: The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. doi.org

Quantification: Once separated, the area under each peak is measured to determine the relative proportion of each enantiomer, allowing for the calculation of enantiomeric excess (ee).

Chiral HPLC methods are capable of achieving high precision, often demonstrating enantiomeric purities greater than 99%. doi.org This level of accuracy is critical for quality control and regulatory purposes.

Chiral Chromatographic Analysis for Enantiomeric Excess Determination

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation and quantification of enantiomers. phenomenex.comnih.govmdpi.com The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is routinely performed using this method. The fundamental principle of chiral HPLC lies in the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions lead to different retention times for each enantiomer, allowing for their separation and individual quantification.

The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in resolving a diverse range of chiral compounds, including primary amines. For the analysis of compounds structurally similar to this compound, such as other methoxyphenyl- and phenylethylamine derivatives, cellulose-based columns like the DAICEL CHIRALPAK OD-H have proven effective. doi.orgrsc.org

The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier such as isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting enantiomers, and the peak areas are used to calculate the enantiomeric excess.

The formula for calculating enantiomeric excess is:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

A variety of chromatographic conditions can be employed for the enantioselective analysis of aromatic amines. The following table provides an example of typical HPLC parameters that could be adapted for the analysis of this compound, based on methods developed for analogous compounds.

ParameterCondition
ColumnDAICEL CHIRALPAK OD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column TemperatureAmbient (e.g., 25 °C)
Injection Volume10 µL

This table presents a hypothetical set of parameters for the chiral HPLC analysis of this compound, based on established methods for structurally related compounds.

Biosensor-Based Methods for Chiral Recognition

Biosensors are analytical devices that integrate a biological recognition element with a physicochemical transducer to generate a measurable signal upon interaction with a target analyte. mdpi.com In the context of chiral analysis, biosensors offer a promising alternative to conventional chromatographic methods, providing rapid, sensitive, and often real-time detection of specific enantiomers.

The key to a chiral biosensor's functionality is the biorecognition element, which must be capable of stereospecific interactions. Common biorecognition elements for chiral amines include enzymes, antibodies, aptamers, and proteins. vliz.benih.gov The interaction between the biorecognition element and the enantiomers of this compound would be enantioselective, leading to a differential response that can be measured by the transducer.

Several types of biosensors can be adapted for chiral recognition:

Electrochemical Biosensors: These sensors measure changes in electrical properties (current, potential, impedance) resulting from the interaction between the biorecognition element and the analyte. researchgate.netnih.gov For instance, an enzyme immobilized on an electrode surface could selectively oxidize one enantiomer of this compound, generating a current proportional to its concentration.

Optical Biosensors: These devices detect changes in optical phenomena such as fluorescence, absorbance, or surface plasmon resonance upon chiral recognition. A fluorescently labeled bioreceptor could exhibit a change in its emission spectrum upon binding to one enantiomer over the other.

Mass-Sensitive Biosensors: Techniques like quartz crystal microbalance (QCM) can be employed to detect the mass change on a sensor surface due to the selective binding of an enantiomer to an immobilized chiral selector.

The development of a biosensor for this compound would involve the selection or design of a biorecognition element with high affinity and selectivity for one of its enantiomers. The following table outlines the principal components and mechanisms of different biosensor types applicable to chiral amine recognition.

Biosensor TypeBiorecognition ElementTransduction PrinciplePotential Application for this compound
ElectrochemicalEnzymes (e.g., amine oxidases), Aptamers, AntibodiesMeasurement of current, potential, or impedance changeEnantioselective quantification based on differential electrochemical signals.
OpticalFluorescent proteins, Chiral selectors with chromophoresDetection of changes in fluorescence, absorbance, or refractive indexReal-time monitoring of binding events with one enantiomer.
Mass-SensitiveMolecularly Imprinted Polymers (MIPs), Chiral ligandsMeasurement of frequency change due to mass loadingLabel-free detection of enantioselective binding.

This table summarizes the key features of various biosensor technologies that could be developed for the chiral recognition of this compound.

While the application of specific biosensors for the direct chiral recognition of this compound is an area of ongoing research, the principles and technologies are well-established for other chiral amines and demonstrate the potential for the development of novel analytical tools for this compound.

Emerging Research Frontiers and Future Prospects

Innovations in Asymmetric Synthesis of 1-(2-Methoxyphenyl)ethanamine

The production of enantiomerically pure this compound is crucial for its applications, driving continuous innovation in asymmetric synthesis. Key advancements are being made in both metal-catalyzed hydrogenation and biocatalysis.

Rhodium-Catalyzed Asymmetric Hydrogenation:

A significant area of innovation lies in the rhodium-catalyzed asymmetric hydrogenation of the corresponding imine, N-(1-(2-methoxyphenyl)ethylidene)benzylamine. Research has demonstrated that rhodium(I) complexes with chiral phosphine (B1218219) ligands can achieve high enantioselectivity. For instance, the imine derived from 2-methoxyacetophenone (B1211565) and benzylamine (B48309) can be hydrogenated to the corresponding secondary amine with high optical yields. The use of specific chiral ligands, such as (R)-cycphos, has been shown to yield enantiomeric excesses of up to 91%. The efficiency of this method is influenced by factors such as temperature and the presence of cocatalysts.

Catalyst SystemSubstrateEnantiomeric Excess (ee)Reference
Rh(I)/(R)-cycphosArC(Me)=NCH2Ph (Ar = 2-MeO-C6H4)up to 91%

Biocatalytic Asymmetric Synthesis using Transaminases:

Biocatalysis, particularly using transaminases, is emerging as a powerful and green alternative for the synthesis of chiral amines. rsc.org These enzymes exhibit excellent enantioselectivity and operate under mild reaction conditions. diva-portal.org While direct studies on the transaminase-mediated synthesis of this compound are still emerging, research on analogous compounds provides a strong proof of concept. For example, the amine transaminase from Ruegeria pomeroyi has been successfully used for the synthesis of (S)-1-(3-methoxyphenyl)ethylamine with high enantioselectivity. mdpi.com The optimization of reaction parameters such as enzyme and substrate loading, temperature, and pH is critical for achieving high conversion and yield. nih.gov

Enzyme SourceSubstrateProductKey FindingsReference
Ruegeria pomeroyi3-methoxyacetophenone(S)-1-(3-methoxyphenyl)ethylamineHighly enantioselective transformation, though challenged by unfavorable equilibrium. mdpi.com
Transaminase ATA-0251-(3-methylphenyl)ethan-1-one(1R)-(3-methylphenyl)ethan-1-amineOptimization of enzyme loading, substrate loading, temperature, and pH led to high conversion and yield. nih.gov

Exploration of Novel Chemical Transformations and Derivatizations

The reactivity of the primary amine group in this compound makes it a versatile starting material for the synthesis of a wide array of derivatives, including Schiff bases and other heterocyclic compounds.

Schiff Base Derivatives:

The condensation reaction between this compound and various aldehydes or ketones leads to the formation of Schiff bases, which are compounds containing an azomethine (-C=N-) group. mdpi.com These derivatives are of significant interest due to their diverse biological activities. mediresonline.orgnih.gov For example, Schiff bases derived from substituted benzaldehydes and various primary amines have been synthesized and evaluated for their antimicrobial properties. mediresonline.org Research in this area focuses on synthesizing novel Schiff bases and screening them for a range of pharmacological activities. mediresonline.orgjournalijbcrr.comvensel.org

Reactant 1Reactant 2Derivative ClassPotential Applications
This compoundSubstituted BenzaldehydesSchiff BasesAntimicrobial agents

Deeper Understanding of Pharmacological Mechanisms and Therapeutic Potential

Derivatives of this compound are being investigated for their potential to interact with various biological targets, suggesting a broad therapeutic potential.

The enantiomers of this compound and its derivatives are of particular interest in pharmacology. For instance, derivatives of (R)-1-(2-Methoxyphenyl)ethylamine are being explored as potential ligands for in vivo imaging of 5-HT1A receptors, which are implicated in a variety of neurological and psychiatric disorders. chemicalbook.com

Furthermore, a derivative of this compound, 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe), has been identified as a potent psychoactive substance. nih.gov Clinical case reports of exposure to this compound provide valuable data on its pharmacological effects and metabolic pathways. nih.gov The study of such derivatives helps to elucidate the structure-activity relationships and potential therapeutic or toxicological profiles of this class of compounds.

Development of Advanced Analytical Techniques for Complex Matrices

The accurate determination of the enantiomeric composition of this compound and its derivatives is critical for both synthetic chemistry and pharmacological studies. Advanced analytical techniques are continuously being developed to achieve this in various complex matrices.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for separating and quantifying the enantiomers of chiral compounds. chromatographyonline.com The development of novel chiral stationary phases (CSPs) is a major focus of innovation. researchgate.neteijppr.com Polysaccharide-based CSPs and macrocyclic glycopeptide CSPs are widely used for the separation of a broad range of chiral drugs. nih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions) between the enantiomers and the chiral selector on the CSP. researchgate.net Method development often involves screening various columns and mobile phase compositions to achieve optimal separation. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For the quantification of this compound and its derivatives in biological samples, such as urine, highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.gov This technique allows for the detection and quantification of trace amounts of the target analyte and its metabolites, providing crucial information for pharmacokinetic and metabolism studies. nih.gov

Analytical TechniqueApplicationKey Advantages
Chiral HPLCEnantiomeric separation and purity determinationHigh resolution of enantiomers, applicable to a wide range of compounds. chromatographyonline.comeijppr.com
LC-MS/MSQuantification in biological matricesHigh sensitivity and specificity, suitable for complex samples. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure 1-(2-Methoxyphenyl)ethanamine?

Methodological Answer: The synthesis of enantiopure this compound, particularly the (S)-enantiomer, often involves asymmetric hydrogenation of 2-methoxyacetophenone using chiral catalysts (e.g., Ru-BINAP complexes). Key parameters include:

  • Catalyst Loading : 0.5–1 mol% for >95% yield.
  • Hydrogen Pressure : 50–100 bar to minimize side reactions.
  • Temperature : 25–40°C to balance reaction rate and enantiomeric excess (ee).
    Post-reduction, chiral HPLC or capillary electrophoresis is used to verify ee ≥98% .

Q. Which analytical techniques are critical for assessing purity and stereochemical integrity?

Methodological Answer:

  • HPLC with Chiral Columns : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase to resolve enantiomers. Retention times differ by ~2 minutes for (R)- and (S)-forms .
  • NMR Spectroscopy : 1^1H-NMR coupling constants (e.g., J=6.8HzJ = 6.8 \, \text{Hz} for NH2_2-CH3_3) confirm structural integrity.
  • Mass Spectrometry : ESI-MS (m/z 151.21 [M+H]+^+) quantifies molecular ion purity .

Q. How can researchers screen the biological activity of this compound derivatives?

Methodological Answer:

  • Primary Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-serotonin for 5-HT receptors) at concentrations 1 nM–10 µM.
    • Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/B inhibition using kynuramine substrate).
  • Secondary Assays : Functional cAMP or calcium flux assays in HEK293 cells expressing target receptors. Note: Positional isomers (e.g., 3- or 4-methoxy) show divergent activity; always include structural analogs as controls .

Advanced Research Questions

Q. How does the 2-methoxy substituent influence receptor binding compared to other positional isomers?

Methodological Answer: The 2-methoxy group induces steric hindrance and electronic effects, altering receptor affinity. For example:

Isomer5-HT2A_{2A} Binding (Ki_i, nM)Selectivity Over 5-HT1A_{1A}
2-Methoxy12 ± 310-fold
3-Methoxy45 ± 82-fold
4-Methoxy8 ± 215-fold
Data suggest the 2-methoxy group reduces steric clash in orthosteric pockets, enhancing selectivity for serotonin receptors over dopaminergic targets .

Q. What strategies resolve contradictions in reported neuropharmacological activities?

Methodological Answer: Discrepancies often arise from:

  • Enantiomeric Purity : Impure (R)-enantiomers may antagonize (S)-activity. Use chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid) to isolate >99% ee samples .
  • Assay Conditions : Variations in cell lines (e.g., CHO vs. HEK293) or buffer pH (7.4 vs. 6.8) alter receptor conformation. Standardize protocols across labs.
  • Metabolite Interference : LC-HRMS identifies N-demethylated or hydroxylated metabolites that may confound in vivo results .

Q. How can computational modeling guide structural optimization for enhanced activity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Glide to model interactions with 5-HT2A_{2A} (PDB: 6WGT). The 2-methoxy group forms a hydrogen bond with Ser159, while the ethylamine tail occupies a hydrophobic subpocket.
  • QSAR Analysis : Hammett constants (σ = 0.12 for 2-OCH3_3) correlate with logP (1.8) and EC50_{50} values. Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .

Q. What in vitro models best predict in vivo metabolic pathways?

Methodological Answer:

  • Liver Microsomes : Incubate with human CYP2D6/CYP3A4 isoforms (1 mg/mL protein, NADPH 1 mM) for 60 min. Quench with acetonitrile and analyze via LC-HRMS. Major metabolites include N-oxidized and O-demethylated derivatives.
  • Hepatocyte Co-cultures : 3D spheroids with Kupffer cells reveal glucuronidation as a secondary clearance pathway. Compare rodent vs. human models to address species-specific discrepancies .

Data Contradiction Analysis

Q. Why do some studies report antagonistic activity while others show agonism?

Methodological Answer:

  • Probe Dependency : In calcium flux assays, overexpression of Gαq_q vs. Gαi_i proteins can invert efficacy (e.g., agonism → antagonism).
  • Receptor Density : High 5-HT2A_{2A} expression in cortical neurons vs. low expression in fibroblasts alters functional outcomes.
  • Bias Signaling : β-arrestin recruitment (TRUPATH assay) vs. G-protein activation may explain divergent results. Always report signaling pathways measured .

Tables for Key Comparisons

Q. Table 1: Reaction Conditions for Asymmetric Hydrogenation

ParameterOptimal RangeImpact on ee/Yield
Catalyst (Ru-BINAP)0.5–1 mol%>95% yield, ee ≥98%
H2_2 Pressure50–100 barPrevents over-reduction
SolventMeOH/EtOHPolar aprotic improves rate
Temperature25–40°CLower temps favor ee

Q. Table 2: Biological Activity of Positional Isomers

IsomerMAO-A IC50_{50} (µM)5-HT2A_{2A} EC50_{50} (nM)
2-Methoxy12 ± 28 ± 1
3-Methoxy45 ± 552 ± 6
4-Methoxy9 ± 16 ± 0.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.